Oxazepam hemisuccinate
Overview
Description
Oxazepam hemisuccinate is a derivative of Oxazepam, a benzodiazepine with anxiolytic, anticonvulsant, muscle relaxant, sedative, and hypnotic properties. This section aims to provide an introduction to Oxazepam hemisuccinate, focusing on its synthesis and chemical properties, excluding applications related to drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of oxazolopyrimidines and oxazole derivatives, which are structurally related to Oxazepam hemisuccinate, involves various green synthetic methods to minimize the production of hazardous chemical substances. These methods include microwave techniques, ultrasound, ionic liquids, deep-eutectic solvents, the use of catalysts, and continuous flow synthesis. Such approaches enhance reaction performance, product yields, purity, and energy efficiency compared to conventional methods (Joshi & Choudhary, 2022).
Molecular Structure Analysis
While specific analyses of Oxazepam hemisuccinate's molecular structure are not directly available, the structure of oxazoles and oxazolopyrimidines reviewed in the literature offers insight into the potential reactivity and interaction mechanisms of Oxazepam hemisuccinate. These compounds' biological activity is highly dependent on their molecular structure, which can be tailored through various synthetic approaches to achieve desired properties (De Coen et al., 2018).
Chemical Reactions and Properties
Oxazolines and oxazole derivatives exhibit a wide range of biological activities, which are influenced by their chemical reactions and modifications. The synthesis and application of these compounds involve reactions with various aromatic substitutes, such as acids, aldehydes, nitriles, and azides, indicating a versatile chemical reactivity that may also apply to Oxazepam hemisuccinate (Bansal & Halve, 2015).
Physical Properties Analysis
The physical properties of Oxazepam hemisuccinate, such as solubility, melting point, and stability, are crucial for its formulation and pharmaceutical application. While specific data on Oxazepam hemisuccinate was not retrieved, the physical properties of related compounds are often determined by their molecular structure and functional groups, which can influence their behavior in biological systems and drug formulations.
Chemical Properties Analysis
The chemical properties of Oxazepam hemisuccinate, including reactivity, stability under various conditions, and interactions with biological targets, are essential for understanding its mechanism of action and therapeutic potential. The review of oxazolopyrimidines and oxazole derivatives provides a basis for understanding the chemical behavior of benzodiazepine derivatives, including potential metabolic pathways and interactions with biological molecules (De Coen et al., 2018).
Scientific Research Applications
Stereospecific Binding to Human Serum Albumin
Oxazepam hemisuccinate demonstrates a high degree of stereospecific binding to human serum albumin (HSA). Studies have shown that both enantiomers of oxazepam hemisuccinate bind predominantly to a single site on HSA, with significant differences in binding constants influenced by pH levels. This stereospecificity is unusual and indicates a unique interaction mechanism with HSA (Müller & Wollert, 1975).
Receptor Binding Studies
Research involving oxazepam sodium hemisuccinate enantiomers has contributed to our understanding of benzodiazepine receptor interactions. These studies have shown a correlation between the stereospecificity of oxazepam enantiomers and their pharmacological activities, such as anticonvulsant and anxiolytic effects. This research provides insights into the molecular basis of benzodiazepine receptor binding and its implications for drug efficacy (Waddington & Owen, 1978).
Influence on Water Intake and Drug Interactions
Studies have investigated the effects of oxazepam hemisuccinate enantiomers on water intake in rats. The (+) enantiomer was found to enhance water intake, suggesting stereospecificity in benzodiazepine-stimulated drinking. This research has implications for understanding the interaction of benzodiazepines with their receptors and their effects on behavior (Cooper, 1980).
Chemiluminescence Immunoassay
A chemiluminescence immunoassay for oxazepam hemisuccinate has been developed, demonstrating the potential for sensitive and specific detection of oxazepam in biological samples. This technique is significant for both clinical diagnostics and pharmacological research (Zomer et al., 1988).
Investigations into Pharmacogenetics
Research on the pharmacogenetics of oxazepam metabolism has identified that the UGT2B15 D85Y genotype and gender are significant determinants of oxazepam glucuronidation in the human liver. This finding is crucial for understanding individual variations in drug metabolism and response, which can influence therapeutic outcomes (Court et al., 2004).
properties
IUPAC Name |
4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOKZUJHTYPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3693-18-3 (mono-hydrochloride salt) | |
Record name | Oxazepam hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70924562 | |
Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazepam hemisuccinate | |
CAS RN |
4700-56-5, 123632-29-1 | |
Record name | Oxazepam succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4700-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazepam hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZEPAM HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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